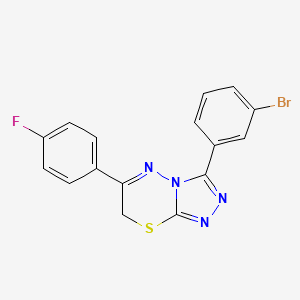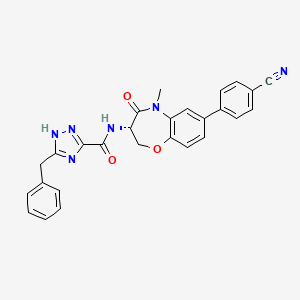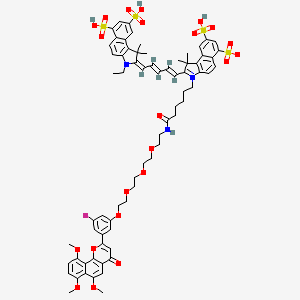
Pdh E1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdh E1-IN-1 is a selective inhibitor of the pyruvate dehydrogenase E1 component. This compound is known for its ability to competitively inhibit thiamine pyrophosphate, with an IC50 value of 0.99 μM . The pyruvate dehydrogenase complex plays a crucial role in cellular energy metabolism by catalyzing the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pdh E1-IN-1 involves the preparation of thiamine analogues featuring amino-oxetanes. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The compound is typically purified using chromatography techniques and characterized by spectroscopic methods to confirm its structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pdh E1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogues with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pdh E1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the pyruvate dehydrogenase complex and its role in cellular metabolism.
Biology: Employed in research to understand metabolic pathways and their regulation.
Industry: Utilized in the development of diagnostic assays and as a reference compound in quality control.
Wirkmechanismus
Pdh E1-IN-1 exerts its effects by competitively inhibiting the thiamine pyrophosphate binding site on the pyruvate dehydrogenase E1 component . This inhibition prevents the conversion of pyruvate to acetyl-CoA, thereby disrupting the link between glycolysis and the citric acid cycle . The molecular targets involved include the active site of the pyruvate dehydrogenase E1 component and associated cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-based inhibitors: These inhibitors also target the pyruvate dehydrogenase E1 component but differ in their chemical structure and binding affinity.
Open-chain thiamine analogues: These compounds inhibit thiamine pyrophosphate-dependent enzymes and share a similar mechanism of action.
Uniqueness
Pdh E1-IN-1 is unique due to its high selectivity and potency as a thiamine pyrophosphate-competitive inhibitor. Its specific structure allows for effective inhibition of the pyruvate dehydrogenase E1 component, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H28N4O2S |
|---|---|
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
5-[[5-[2-[[3-(4-methoxyphenyl)oxetan-3-yl]amino]ethyl]-4-methylthiophen-3-yl]methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C23H28N4O2S/c1-15-18(10-17-11-25-16(2)27-22(17)24)12-30-21(15)8-9-26-23(13-29-14-23)19-4-6-20(28-3)7-5-19/h4-7,11-12,26H,8-10,13-14H2,1-3H3,(H2,24,25,27) |
InChI-Schlüssel |
XFELZKVXQDCAFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1CC2=CN=C(N=C2N)C)CCNC3(COC3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)

![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)



![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)


![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)



